molecular formula C17H22ClN3O4S3 B11406632 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine

Cat. No.: B11406632
M. Wt: 464.0 g/mol
InChI Key: PQVZEFORQQOKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced by reacting the thiazole intermediate with 4-chlorobenzenesulfonyl chloride and ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperazine Ring: The final step involves the reaction of the sulfonylated thiazole intermediate with 4-ethylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: Used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: Investigated for its potential use in the development of advanced materials due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in cellular processes.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-4-ETHYLPIPERAZINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H22ClN3O4S3

Molecular Weight

464.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-ethylsulfonyl-1,3-thiazole

InChI

InChI=1S/C17H22ClN3O4S3/c1-3-20-9-11-21(12-10-20)16-15(19-17(26-16)27(22,23)4-2)28(24,25)14-7-5-13(18)6-8-14/h5-8H,3-4,9-12H2,1-2H3

InChI Key

PQVZEFORQQOKBN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.